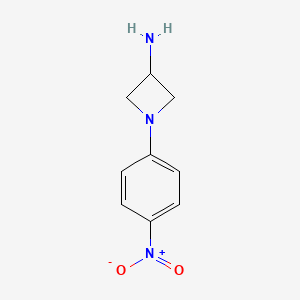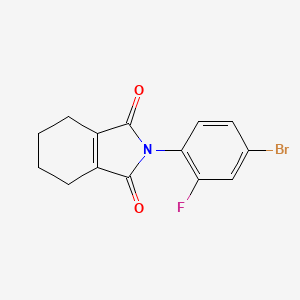
2-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-ol is a compound belonging to the thiazole family, which is known for its diverse biological activities. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound has shown potential in various scientific research fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-ol typically involves the reaction of 2-azido-1-(4-methyl-2-phenylthiazol-5-yl)ethanone with substituted ethynylbenzene, followed by reduction with sodium borohydride . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction routes but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and production rates.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thiazole ring allows for various substitution reactions, particularly at the nitrogen and sulfur positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can introduce different functional groups into the thiazole ring.
Aplicaciones Científicas De Investigación
2-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has shown antimicrobial activity against various bacterial and fungal strains.
Medicine: It is being investigated for its potential use in developing new antibiotics and antifungal agents.
Industry: The compound can be used in the production of dyes, biocides, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-ol involves its interaction with microbial cell membranes, leading to disruption of cellular processes. The thiazole ring structure allows it to bind to specific molecular targets, inhibiting essential enzymes and pathways required for microbial growth and survival .
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Methyl-2-aryl-1,3-thiazol-5-yl)-2-(4-aryl-1,2,3-triazol-1-yl)ethanol: This compound has similar antimicrobial properties but includes an additional triazole ring.
2-(2-(2-((5-(1-(4-chlorophenoxy)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)thiazol-4-yl)acetic acid: Known for its antifungal activity.
Uniqueness
2-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-ol is unique due to its specific thiazole structure, which provides a balance of hydrophobic and hydrophilic properties, making it effective against a wide range of microbial strains. Its ability to undergo various chemical reactions also makes it a versatile compound for further modifications and applications.
Propiedades
Fórmula molecular |
C12H13NOS |
|---|---|
Peso molecular |
219.30 g/mol |
Nombre IUPAC |
2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethanol |
InChI |
InChI=1S/C12H13NOS/c1-9-11(7-8-14)15-12(13-9)10-5-3-2-4-6-10/h2-6,14H,7-8H2,1H3 |
Clave InChI |
XMKRIEWZSSJQQF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=N1)C2=CC=CC=C2)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[6-(Piperazin-1-yl)naphthalen-2-yl]ethan-1-one](/img/structure/B8655760.png)




![2,3-dimethyl-N-[(3-nitrophenyl)methyl]aniline](/img/structure/B8655808.png)
![3-[(4-Bromophenyl)methyl]-1-methylimidazolidine-2,4-dione](/img/structure/B8655822.png)
![6-[3-(Dimethylamino)pyrrolidin-1-yl]pyridin-3-amine](/img/structure/B8655825.png)


![7-Chloro-5-cyclopropyl-1,3-dimethyl-pyrazolo[4,3-d]pyrimidine](/img/structure/B8655849.png)
